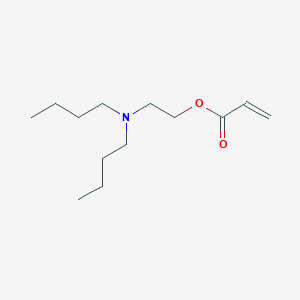

2-(Dibutylamino)ethyl prop-2-enoate

Description

Properties

CAS No. |

7709-10-6 |

|---|---|

Molecular Formula |

C13H25NO2 |

Molecular Weight |

227.34 g/mol |

IUPAC Name |

2-(dibutylamino)ethyl prop-2-enoate |

InChI |

InChI=1S/C13H25NO2/c1-4-7-9-14(10-8-5-2)11-12-16-13(15)6-3/h6H,3-5,7-12H2,1-2H3 |

InChI Key |

UOZJCRSVUOQDNJ-UHFFFAOYSA-N |

SMILES |

CCCCN(CCCC)CCOC(=O)C=C |

Canonical SMILES |

CCCCN(CCCC)CCOC(=O)C=C |

Other CAS No. |

7709-10-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 2-(Dibutylamino)ethyl prop-2-enoate and analogous compounds:

Physicochemical Properties

- Solubility: The dibutylamino group in the target compound reduces solubility in polar solvents (e.g., water) compared to dimethylamino derivatives (e.g., 2-(dimethylamino)ethyl 2-methylprop-2-enoate) . Cyano-containing analogs (e.g., methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate) exhibit even higher polarity due to the electron-withdrawing cyano group .

- Reactivity: The dibutylamino group may act as a weak base, facilitating protonation in acidic environments. This contrasts with phthalimide-containing analogs (e.g., 2-(1,3-dioxoisoindol-2-yl)ethyl prop-2-enoate), where the electron-deficient phthalimide group stabilizes the ester against hydrolysis .

- Thermal Stability: Bulky substituents like dibutylamino improve thermal stability compared to smaller groups (e.g., dimethylamino), as seen in pyrolysis studies of similar acrylates .

Preparation Methods

Direct Esterification Using Acrylic Acid Derivatives

One of the most common approaches is the reaction of 2-(dibutylamino)ethanol with acrylic acid or activated acrylic acid derivatives (e.g., acryloyl chloride or acrylic anhydride):

- Step 1: Activation of acrylic acid by conversion to acryloyl chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions at low temperature.

- Step 2: Nucleophilic attack by 2-(dibutylamino)ethanol on the acryloyl chloride to form the ester bond, typically performed in an inert atmosphere (argon or nitrogen) to avoid polymerization.

- Step 3: Purification by column chromatography or distillation to isolate the pure ester.

- The reaction is often catalyzed or facilitated by bases such as triethylamine to neutralize the HCl formed.

- Temperature control is critical to prevent polymerization of the acrylate moiety.

Carbodiimide-Mediated Coupling

An alternative method involves carbodiimide coupling agents (e.g., DCC - dicyclohexylcarbodiimide):

- Step 1: Acrylic acid is activated by carbodiimide in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

- Step 2: 2-(Dibutylamino)ethanol is added to the activated intermediate to form the ester bond.

- Step 3: The reaction mixture is filtered to remove urea byproducts, and the product is purified.

This method avoids the use of corrosive acid chlorides and can be performed under milder conditions.

Use of Ethyl Chloroformate for Mixed Anhydride Formation

Ethyl chloroformate can be used to form a mixed anhydride intermediate from acrylic acid, which then reacts with 2-(dibutylamino)ethanol:

- Step 1: Acrylic acid reacts with ethyl chloroformate and a base (e.g., triethylamine) to form the mixed anhydride.

- Step 2: The amino alcohol is added to the reaction mixture to yield the ester.

This method offers good regioselectivity and yields.

Experimental Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2), Tetrahydrofuran (THF) | Anhydrous and degassed preferred |

| Temperature | 0°C to room temperature | Low temperature to avoid acrylate polymerization |

| Atmosphere | Argon or nitrogen | To prevent oxidation and moisture |

| Catalyst/Base | Triethylamine, DMAP | Neutralizes acid byproducts |

| Reaction Time | 2 to 24 hours | Depending on method and scale |

| Purification | Column chromatography (silica gel) | Hexane/ethyl acetate or hexane/EtOAc mixtures |

Research Findings and Yields

- Yield Range: Reported yields for similar esterifications range from 70% to 90%, depending on purification and reaction scale.

- Selectivity: High selectivity for the ester bond formation with minimal side reactions reported when using carbodiimide or mixed anhydride methods.

- Stability: The tertiary amine group remains intact without quaternization under controlled conditions.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct esterification (Acryloyl chloride) | Acryloyl chloride, 2-(dibutylamino)ethanol, base | High reactivity, straightforward | Requires careful handling of acid chloride, risk of polymerization |

| Carbodiimide coupling | Acrylic acid, DCC, DMAP, 2-(dibutylamino)ethanol | Mild conditions, avoids acid chlorides | Urea byproducts require removal |

| Mixed anhydride (Ethyl chloroformate) | Acrylic acid, ethyl chloroformate, base, 2-(dibutylamino)ethanol | Good regioselectivity, mild conditions | Requires additional reagent |

Q & A

Q. What strategies integrate this compound into educational lab experiments for teaching polymerization techniques?

- Methodological Answer : Design a module comparing its polymerization kinetics with methyl methacrylate (MMA). Students use dilatometry to measure conversion rates and gel permeation chromatography (GPC) to analyze molecular weight distributions. Emphasize safety protocols for handling acrylate monomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.